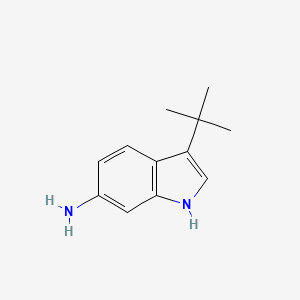

3-(tert-Butyl)-1h-indol-6-amine

Description

Structure

3D Structure

Properties

CAS No. |

873055-14-2 |

|---|---|

Molecular Formula |

C12H16N2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

3-tert-butyl-1H-indol-6-amine |

InChI |

InChI=1S/C12H16N2/c1-12(2,3)10-7-14-11-6-8(13)4-5-9(10)11/h4-7,14H,13H2,1-3H3 |

InChI Key |

QNTMWSNQYMDPNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CNC2=C1C=CC(=C2)N |

Origin of Product |

United States |

Computational Chemistry Approaches for 3 Tert Butyl 1h Indol 6 Amine

Theoretical Frameworks in Molecular Modeling of Indole (B1671886) Systems

The application of computational methods to indole systems relies on a robust theoretical foundation to accurately model their complex electronic and structural properties.

Quantum Mechanical Methods (e.g., Density Functional Theory, Ab Initio Calculations)

Quantum mechanical (QM) methods are indispensable for investigating the electronic structure of indole derivatives. rsc.orgacs.org Density Functional Theory (DFT) has emerged as a particularly effective and widely used method for these systems, offering a favorable balance between computational cost and accuracy. rsc.orgjocpr.comresearchgate.net DFT calculations, often employing functionals like B3LYP, have been successfully used to determine the geometric and electronic properties of substituted indoles. acs.orgchemrxiv.org These methods can accurately predict bond lengths and angles, which are in reasonable agreement with experimental data from techniques like X-ray crystallography. chemrxiv.org

Ab initio methods, while computationally more demanding, provide a higher level of theory and are used for benchmarking and for systems where electron correlation effects are critical. acs.org Methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory have been employed to obtain highly accurate geometries and energies for indole and its derivatives. acs.org For instance, studies have shown that geometries optimized at the MP2 level with augmented basis sets (e.g., aug-cc-pVTZ) yield results very close to experimental values. acs.org The choice of method and basis set is crucial and can significantly impact the accuracy of the calculated properties. rsc.org

Hybrid approaches that combine different levels of theory can also be effective. For example, single-point energy calculations using high-level methods like CCSD(T) can be performed on geometries optimized with a less expensive method like DFT to achieve a high degree of accuracy for energetic properties. acs.org Furthermore, implicit and explicit solvent models can be incorporated into QM calculations to simulate the effects of the surrounding environment on the molecule's properties, which is particularly important for understanding its behavior in biological systems. rsc.orgresearchgate.net

Molecular Mechanics and Dynamics Simulations for Indole Conformations

While quantum mechanics excels at describing electronic properties, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of flexible molecules like substituted indoles. nih.govnih.govresearchgate.netnibm.my MM methods use classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. These force fields are parameterized to reproduce experimental or high-level QM data.

MD simulations, which solve Newton's equations of motion for the atoms in a system over time, provide insights into the dynamic behavior of molecules. nih.govnih.gov This allows for the exploration of different conformational states and the transitions between them. For a molecule like 3-(tert-Butyl)-1H-indol-6-amine, MD simulations can reveal how the bulky tert-butyl group restricts the conformational freedom of the indole ring and any side chains, and how the amino group might interact with its local environment through hydrogen bonding. upenn.eduresearchgate.netlibretexts.orglibretexts.org These simulations are particularly valuable for understanding how the molecule might bind to a biological target, as they can capture the induced-fit effects and the role of solvent molecules in the binding process. nih.govnih.gov

Predictive Modeling for 3-(tert-Butyl)-1H-indol-6-amine and Analogs

Predictive modeling leverages computational techniques to forecast the properties and behavior of molecules, guiding synthetic efforts and biological evaluation. nih.govrsc.org

Conformational Analysis and Geometrical Optimizations

Geometrical optimizations using quantum mechanical methods, such as DFT, are employed to find the minimum energy structures. chemrxiv.org These calculations would likely show that the tert-butyl group adopts a staggered conformation relative to the indole ring to minimize steric clashes. The presence of the amino group at the C6 position can also influence the geometry through electronic effects and potential intramolecular hydrogen bonding with the N-H of the indole ring, although the latter is less likely due to the distance.

Below is a hypothetical data table summarizing the results of a DFT calculation (B3LYP/6-31G*) for the optimized geometry of 3-(tert-Butyl)-1H-indol-6-amine.

| Parameter | Value |

| C2-C3 Bond Length | 1.38 Å |

| C3-C(tert-butyl) Bond Length | 1.55 Å |

| C5-C6 Bond Length | 1.40 Å |

| C6-N(amine) Bond Length | 1.39 Å |

| C2-C3-C9 Angle | 108.5° |

| C5-C6-C7 Angle | 120.2° |

Note: These are hypothetical values for illustrative purposes.

Elucidation of Reaction Mechanisms and Transition States in Indole Synthesis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of substituted indoles. nih.govbhu.ac.innih.govacs.orgresearchgate.net The Fischer indole synthesis, a classic method for preparing indoles, has been the subject of mechanistic studies. acs.org Computational modeling can be used to map out the entire reaction pathway, identifying intermediates and, crucially, the transition state structures. The energy of the transition state determines the activation energy of the reaction and thus its rate.

For the synthesis of a molecule like 3-(tert-Butyl)-1H-indol-6-amine, computational methods could be used to explore different synthetic routes. For example, they could be used to predict the regioselectivity of electrophilic substitution on a 6-aminoindole (B160974) precursor. The most reactive position on the indole ring for electrophilic attack is typically C3. wikipedia.org However, the presence of the amino group could influence this reactivity.

Prediction of Electronic Structures and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. rsc.orgjocpr.com Quantum mechanical calculations provide a wealth of information about the electronic distribution within a molecule. For 3-(tert-Butyl)-1H-indol-6-amine, the combination of the electron-donating tert-butyl and amino groups is expected to significantly influence the electronic properties of the indole ring system.

Key reactivity descriptors that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. jocpr.comresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-(tert-Butyl)-1H-indol-6-amine, the MEP would likely show negative potential around the nitrogen of the amino group and within the pyrrole (B145914) ring, indicating sites susceptible to electrophilic attack.

Atomic Charges: Calculating the partial charges on each atom provides further insight into the charge distribution and can help predict sites of interaction.

A hypothetical table of calculated electronic properties for 3-(tert-Butyl)-1H-indol-6-amine is presented below.

| Property | Value |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

Note: These are hypothetical values for illustrative purposes.

Integration of Computational Data with Experimental Observations in Indole Research

The synergy between computational modeling and experimental validation has become a powerful paradigm in modern chemical research, particularly in the complex field of indole chemistry. This integrated approach allows for the prediction of molecular properties and reaction outcomes, which can then be tested and confirmed through empirical experiments. This process not only accelerates the pace of discovery but also provides a deeper, mechanistic understanding of the chemical systems being studied.

A prime example of this integration is seen in the study of indolynes, which are highly reactive intermediates. nih.gov Researchers have combined experimental studies with quantum chemical calculations to understand and predict the regioselectivity of nucleophilic additions to unsymmetrical indolynes. nih.gov Computational models, utilizing methods like density functional theory (DFT), were used to calculate the distortion energies of the indolyne structures. These calculations predicted that the regioselectivity of nucleophilic attack is controlled by these distortion energies, a model that provides a simple yet powerful tool for predicting reaction outcomes. nih.gov The computational predictions were subsequently validated by experimental results, which showed a strong correlation between the calculated energy barriers and the observed product ratios in the laboratory. nih.gov

This integrated strategy has been successfully applied to the discovery and validation of metabolic pathways for indole derivatives. In one study, a computationally assisted approach was used to elucidate the biosynthesis pathway of indole-3-acetic acid (IAA) in a plant-associated microbe. nih.gov The process began with bioinformatic searches and protein-ligand docking simulations to identify candidate enzymes for each step of the pathway. nih.govmdpi.com This computational screening narrowed down a large number of potential enzyme combinations, allowing for targeted in vitro experiments using crude enzyme preparations to efficiently confirm the functional pathway. nih.gov The results demonstrated a scalable method for integrating computational tools with cell-free enzymatic reactions to identify and validate complex metabolic pathways. nih.govmdpi.com

Furthermore, computational studies, including DFT and molecular docking, are frequently used to rationalize the biological activities observed in experiments. For instance, after synthesizing novel indole derivatives and evaluating their anti-inflammatory or anticancer activities, researchers employ docking simulations to understand how these molecules interact with protein targets like cyclooxygenase (COX-2) or tubulin. nih.govmdpi.com These simulations can reveal key interactions, such as hydrogen bonds with specific amino acid residues in the active site, providing a structural basis for the observed biological potency. nih.gov

The table below presents data from a study on nucleophilic additions to a 5,6-indolyne, illustrating the close agreement between computationally predicted product ratios and those observed experimentally.

| Nucleophile | Computational Ratio (C5:C6) | Experimental Ratio (C5:C6) | Reference |

|---|---|---|---|

| Me3SiN3 | 1 : 1.3 | 1 : 1.3 | nih.gov |

| PhNH2 | 1 : 1.2 | 1 : 1.3 | nih.gov |

| PhSH | 1 : 1.1 | 1 : 1.5 | nih.gov |

Development and Application of Computational Tools for Indole Chemistry

The advancement of computational chemistry has provided a diverse toolkit for investigating the properties and reactivity of indole derivatives. These tools range from quantum mechanical methods for detailed electronic structure analysis to molecular mechanics and docking simulations for studying large systems and intermolecular interactions.

Density Functional Theory (DFT) is one of the most widely used computational tools in indole chemistry. researchgate.nettandfonline.com It offers a balance between accuracy and computational cost, making it suitable for a variety of applications. Researchers use DFT to:

Optimize Molecular Geometries: Determine the stable three-dimensional structures of indole derivatives. acs.org

Predict Reaction Mechanisms: Investigate the transition states and energy profiles of reactions, such as the electrophilic nitration of indole, to understand the reaction pathway. nih.gov

Calculate Spectroscopic Properties: Predict NMR chemical shifts and vibrational frequencies to aid in the structural characterization of newly synthesized compounds. tandfonline.com

Analyze Electronic Properties: Study the distribution of electrons using tools like Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbitals (FMOs) to understand reactivity, stability, and non-covalent interactions. researchgate.nettandfonline.com Specific functionals like B3LYP, M06-2X, and B2PLYP are commonly employed for these calculations. nih.gov

Molecular Docking is another critical computational tool, especially in the context of medicinal chemistry and drug discovery. nih.gov Software such as the Molecular Operating Environment (MOE) is used to predict the binding orientation and affinity of indole-based ligands to the active sites of biological macromolecules like enzymes and receptors. mdpi.com These studies are essential for structure-activity relationship (SAR) analysis, helping to explain why certain substitutions on the indole scaffold lead to enhanced biological activity and guiding the design of more potent therapeutic agents. nih.govmdpi.com

The development of multifunctional wavefunction analyzers has further enhanced the utility of computational data. tandfonline.com These tools allow for in-depth analysis of raw computational outputs to visualize intramolecular interactions, calculate various chemical indices, and perform population analyses like Hirshfeld charges. researchgate.net

The table below summarizes some of the key computational tools and their applications in the field of indole chemistry.

| Computational Tool/Method | Primary Application in Indole Chemistry | Example from Literature | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, reaction mechanism analysis, electronic properties. | Used to study the structure of tert-butyl 6-chloro-3-(...)indole-1-carboxylate. | tandfonline.com |

| Quantum Chemical Calculations (e.g., B3LYP, M06-2X) | Calculating distortion energies to predict reaction regioselectivity. | Predicted regioselectivity of nucleophilic additions to indolynes. | nih.gov |

| Molecular Docking (e.g., MOE) | Predicting ligand-protein binding interactions. | Docking of indole derivatives into the COX-2 enzyme active site. | mdpi.com |

| Bioinformatic Searches (e.g., BLAST) | Identifying candidate genes and enzymes in metabolic pathways. | Identified enzymes for indole-3-acetic acid biosynthesis. | nih.gov |

| GFN2-xTB | Geometry optimization and prediction of monomer-solvent combinations. | Used for assessing solvents for molecularly imprinted polymer synthesis. | acs.org |

Chemical Biology and Pre Clinical Investigations of 3 Tert Butyl 1h Indol 6 Amine Scaffolds

Application of Chemical Biology Principles to Indole (B1671886) Derivatives

The indole scaffold is a versatile platform for the development of chemical tools to explore biological systems. The principles of chemical biology, which involve the use of small molecules to study and manipulate biological processes, are extensively applied to indole derivatives.

The development of chemical probes from indole scaffolds is a key strategy for understanding their biological functions. These probes are designed to interact with specific biomolecules, allowing for the interrogation of cellular pathways. The synthesis of such probes often involves the introduction of reporter groups, such as fluorophores or affinity tags, onto the indole core. While specific examples for 3-(tert-Butyl)-1H-indol-6-amine are not extensively documented in publicly available literature, the general principles for creating probes from related indole structures are well-established. For instance, the synthesis of various diaminoindoles has been described, providing pathways to functionalize the indole nucleus for probe development. acs.org The amino group at the 6-position of 3-(tert-Butyl)-1H-indol-6-amine, for example, could serve as a handle for chemical modification to attach such reporter groups.

The synthesis of related structures, such as tert-butyl 3-formyl-1H-indole-1-carboxylate, highlights the chemical tractability of the indole core for introducing functionalities that can be used to build more complex chemical probes. sigmaaldrich.com Furthermore, methods for the regioselective synthesis of substituted indoles, like 3-nitroindoles, demonstrate the fine control chemists can exert over the indole scaffold to design molecules with specific properties for biological interrogation. nih.gov

Indole derivatives are widely recognized for their ability to modulate a variety of biological processes. This is attributed to the indole ring's ability to mimic the structure of endogenous signaling molecules, such as tryptophan, and to participate in various non-covalent interactions with biological macromolecules. The tert-butyl group at the 3-position can enhance binding affinity and selectivity by occupying hydrophobic pockets in target proteins.

Prodrug strategies have also been employed with indole-containing compounds to improve their metabolic stability and tumor-specific delivery. For example, tert-butyl ester-based prodrugs of 6-diazo-5-oxo-l-norleucine (B1670411) have been developed to enhance their pharmacokinetic profiles. nih.gov This approach could conceptually be applied to 3-(tert-Butyl)-1H-indol-6-amine to optimize its therapeutic potential.

Investigation of Molecular Interactions with Biomolecular Targets

A crucial aspect of preclinical investigation is the identification and validation of the molecular targets through which a compound exerts its biological effects. Understanding these interactions at a molecular level is fundamental to drug development.

The identification of molecular targets for indole-based compounds often involves a combination of computational and experimental approaches. Techniques such as affinity chromatography, where a derivative of the compound of interest is immobilized to a solid support to capture its binding partners from cell lysates, are commonly used.

While specific targets for 3-(tert-Butyl)-1H-indol-6-amine are not yet fully elucidated in the public domain, related indole-containing molecules have been shown to interact with a range of targets. For instance, some indole derivatives act as enzyme inhibitors. Target validation often follows, employing techniques like genetic knockdown or knockout of the identified target to confirm its role in the observed biological effect of the compound.

Once a target is identified, the next step is to unravel the molecular mechanism by which the compound modulates the target's function. For enzyme inhibitors, this involves studying the kinetics of inhibition to determine if the compound acts competitively, non-competitively, or uncompetitively. For compounds that bind to receptors, downstream signaling pathways are investigated to understand how the binding event is transduced into a cellular response.

The mechanism of action for some indole derivatives involves the inhibition of critical enzymes. For example, tert-butyl 6-amino-1H-indazole-1-carboxylate has been studied for its role as an enzyme inhibitor, which can affect the metabolism of other drugs. This highlights a potential mechanism that could be relevant for 3-(tert-Butyl)-1H-indol-6-amine.

Receptor binding assays are a cornerstone of drug discovery and are used to determine the affinity of a compound for a specific receptor. merckmillipore.comnih.govnih.gov These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. The ability of the test compound to displace the radiolabeled ligand is measured, providing an indication of its binding affinity.

Enzyme inhibition studies are equally critical. These assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction. The data from these studies can be used to determine the compound's inhibitory potency, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

| Target | Assay Type | Parameter | Value |

| Kinase X | Enzyme Inhibition | IC50 | 0.5 µM |

| Receptor Y | Receptor Binding | Ki | 1.2 µM |

| Cytochrome P450 2D6 | Enzyme Inhibition | IC50 | 15 µM |

This table is for illustrative purposes only and does not represent actual data for 3-(tert-Butyl)-1H-indol-6-amine.

Pre-clinical In Vitro and In Vivo Studies of Indole Compounds in Experimental Models

Pre-clinical evaluation of indole-based compounds involves a multi-pronged approach using various experimental models to determine their biological effects. Derivatives of the indole scaffold are frequently subjected to screening against panels of human cancer cell lines to assess their antiproliferative potential. For instance, studies have shown that certain indole derivatives exhibit significant growth-inhibitory activities against human colon cancer cell lines, such as Colo 205, HT-29, and HCT-15. nih.gov In vivo validation in mouse xenograft models has further confirmed the tumor growth suppression capabilities of some of these compounds. nih.gov The indole framework is also a key component in the development of kinase inhibitors, with specific derivatives designed to target the inactive "DFG-out" conformation of kinases, which is a validated strategy in cancer therapy. nih.gov

Cell-Based Assays and Phenotypic Screening

Cell-based assays and phenotypic screening are fundamental first steps in evaluating the biological effects of novel indole compounds. These methods provide insights into a compound's activity at a cellular level.

Antiproliferative and Cytotoxicity Assays: The MTT assay is commonly used to measure the antiproliferative effects of indole derivatives on various cancer cell lines. mdpi.com For example, the natural indole alkaloid Mukonal has demonstrated antiproliferative properties against breast cancer cell lines with an IC₅₀ value of 7.5 μM. mdpi.com Similarly, other indole derivatives have shown effectiveness at low micromolar concentrations against specific cancer types.

Cell Cycle Analysis: Flow cytometry is employed to analyze the effect of indole compounds on the cell cycle. Treatment with certain derivatives can lead to cell cycle arrest, a key mechanism for inhibiting cancer cell proliferation. For example, a diamantane derivative featuring an amino-hydroxyphenoxy structure linked to the core was found to arrest human colon cancer cells in the G₀/G₁ phase. nih.gov Another indole alkaloid, Chaetoglobosin G, induced cell cycle arrest at the G2/M phase in lung cancer cells. mdpi.com

Apoptosis and Autophagy Induction: Assays that measure markers of programmed cell death (apoptosis) and autophagy are crucial. The ability of a compound to enhance the cleavage of PARP and caspase-3 is indicative of apoptosis induction. mdpi.com Some indole derivatives have been shown to induce apoptosis in leukemia cells, while others promote autophagy in lung cancer cells by modulating specific protein levels like LC3-II. mdpi.com

Antimicrobial Screening: Indole scaffolds are also screened for antimicrobial activity. A study investigating 3-substituted-1H-imidazol-5-yl-1H-indoles identified compounds with potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and selective antifungal activity against Cryptococcus neoformans. nih.gov

Table 1: Examples of Biological Activity of Indole Derivatives in Cell-Based Assays

| Compound/Derivative Class | Assay Type | Cell Line(s) | Observed Effect/Activity | Reference(s) |

|---|---|---|---|---|

| Mukonal | MTT Antiproliferation | SK-BR-3, MDA-MB-231 (Breast Cancer) | IC₅₀ = 7.5 μM; Apoptosis induction | mdpi.com |

| 3,10-dibromofascaplysin | Antiproliferation | K562, THP-1, MV4-11 (Leukemia) | IC₅₀ = 233.8 - 329.6 nM; Apoptosis induction | mdpi.com |

| Chaetoglobosin G | Antiproliferation | A549 (Lung Cancer) | Autophagy induction; G2/M cell cycle arrest | mdpi.com |

| Diamantane Derivative (DPD) | Growth Inhibition | Colo 205, HT-29, HCT-15 (Colon Cancer) | G₀/G₁ cell cycle arrest; Induction of differentiation | nih.gov |

| 3-substituted-1H-imidazol-5-yl-1H-indoles | Antimicrobial Screening | MRSA, C. neoformans | Potent anti-MRSA and anti-C. neoformans activity | nih.gov |

Characterization of Biological Activity in Relevant In Vitro Systems

Following initial screening, promising compounds are further characterized in relevant in vitro systems to elucidate their mechanism of action and molecular targets.

Enzyme Inhibition: A significant area of investigation for indole scaffolds is their role as enzyme inhibitors. They have been studied as inhibitors of cytochrome P450 enzymes, which are critical for drug metabolism. More prominently, the amino-indazole scaffold has been developed to create potent kinase inhibitors. nih.gov By targeting the "DFG-out" conformation, compounds such as 3-amino-1H-indazol-6-yl-benzamides exhibit single-digit nanomolar EC₅₀ values against kinases like FLT3, c-Kit, and the PDGFRα gatekeeper mutant T674M. nih.gov

Modulation of Cellular Pathways: Indole derivatives can influence key cell signaling pathways. Studies have shown that they can modulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Certain indole alkaloids have been found to inhibit proteins such as p-EGFR, p-MEK, and p-ERK. mdpi.com

Receptor Binding: The structural similarity of the indole nucleus to endogenous molecules like serotonin (B10506) allows for the design of compounds that interact with specific receptors. mdpi.com Derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione have been developed with high affinity for the serotonin transporter (SERT) and dopamine (B1211576) (D2) receptors, making them potential multi-target agents for depression. nih.gov

Table 2: In Vitro Activity of Specific Indole Scaffolds

| Scaffold/Compound | Target(s) | In Vitro Activity | Reference(s) |

|---|---|---|---|

| 3-amino-1H-indazol-6-yl-benzamides | FLT3, c-Kit, PDGFRα-T674M | Single-digit nanomolar EC₅₀ values | nih.gov |

| tert-butyl 6-amino-1H-indazole-1-carboxylate derivatives | Cytochrome P450 (CYP1A2) | Competitive inhibition | |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (Compound 11) | SERT, 5-HT1A, D2 receptors | High affinity binding (Kᵢ = 9.2 nM, 128.0 nM, 51.0 nM, respectively) | nih.gov |

Optimization of Indole Chemical Scaffolds for Biological Investigations

The optimization of indole scaffolds through medicinal chemistry is a crucial process to enhance potency, selectivity, and pharmacokinetic properties. This involves systematic structural modifications and analysis of structure-activity relationships (SAR).

Modification of Substituents: The biological activity of indole derivatives can be finely tuned by altering substituents on the indole ring. For instance, in a series of 3-amino-1H-pyrazole-based kinase inhibitors, replacing a methyl ester with an iso-propyl or tert-butyl ester led to increased cellular potency. nih.gov Another study explored the impact of halogen substituents (bromine, chlorine, fluorine) on the indole ring and various amine groups at another position to probe their effect on antimicrobial activity. nih.gov

Scaffold Morphing and Design: Structure-based design approaches are used to create novel scaffolds with improved properties. In one example, a new type II kinase inhibitor scaffold, 3-amino-1H-indazol-6-yl-benzamide, was designed by replacing the hinge-binding 2-amino-thiazolo-pyridine of a known inhibitor with a 3-amino-indazole group. nih.gov This strategic modification led to the development of highly potent inhibitors of specific kinases. nih.gov

Prodrug Strategies: To enhance properties like metabolic stability and tumor-specific delivery, prodrug approaches are employed. For the glutamine antagonist 6-diazo-5-oxo-l-norleucine (DON), various ester prodrugs were synthesized. nih.gov A tert-butyl ester-based prodrug demonstrated excellent metabolic stability and preserved the desired tumor-targeting profile. nih.gov This highlights how modifying a specific functional group can significantly improve the pharmacokinetic attributes of a drug candidate. nih.gov

Advanced Analytical Characterization in Research of 3 Tert Butyl 1h Indol 6 Amine

Advanced Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about a molecule's atomic connectivity, functional groups, and electronic environment. For a substituted indole (B1671886) like 3-(tert-Butyl)-1H-indol-6-amine, a combination of high-resolution NMR, mass spectrometry, and IR/UV-Vis spectroscopy is essential for unambiguous structural verification.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed to fully characterize 3-(tert-Butyl)-1H-indol-6-amine.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-(tert-Butyl)-1H-indol-6-amine, distinct signals would be expected for the protons of the tert-butyl group, the aromatic protons on the benzene (B151609) ring, the proton at the C2 position, and the amine (NH₂) and indole (NH) protons. researchgate.net The singlet from the nine equivalent protons of the tert-butyl group would be a prominent feature. The aromatic protons would show characteristic splitting patterns based on their coupling with each other. youtube.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. Key signals would include those from the quaternary and methyl carbons of the tert-butyl group, the carbons of the indole ring system, and the carbon atom bonded to the amine group. journals.co.za

2D NMR Techniques: To resolve ambiguities and confirm connectivity, 2D NMR experiments are crucial. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the spin systems within the aromatic portion of the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly vital for identifying the connections involving quaternary carbons, such as the C3 carbon attached to the tert-butyl group and the carbons of the indole ring junction. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(tert-Butyl)-1H-indol-6-amine Predicted values are based on standard indole spectra and known substituent effects.

| Atom | Technique | Predicted Chemical Shift (ppm) | Key Features |

| tert-Butyl Protons | ¹H NMR | ~ 1.4 | Singlet, integration of 9H |

| Aromatic Protons (C4, C5, C7) | ¹H NMR | ~ 6.5 - 7.5 | Doublets or doublets of doublets, complex splitting |

| C2 Proton | ¹H NMR | ~ 7.2 | Singlet or narrow doublet |

| Amine (NH₂) Protons | ¹H NMR | ~ 3.5 - 4.5 | Broad singlet, integration of 2H |

| Indole (NH) Proton | ¹H NMR | ~ 8.0 | Broad singlet, integration of 1H |

| tert-Butyl Carbons (CH₃) | ¹³C NMR | ~ 30 | |

| tert-Butyl Carbon (Quaternary) | ¹³C NMR | ~ 32 | |

| Indole Ring Carbons | ¹³C NMR | ~ 100 - 140 | Six distinct signals expected for C2, C3, C3a, C4, C5, C6, C7, C7a |

Mass Spectrometry (MS) with Tandem MS for Complex Mixture Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. acs.org For 3-(tert-Butyl)-1H-indol-6-amine, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy.

The electron ionization (EI) mass spectrum of indole derivatives often shows a prominent molecular ion peak (M⁺). scirp.org A characteristic fragmentation pattern for 3-(tert-Butyl)-1H-indol-6-amine would involve the loss of a methyl group (CH₃•) from the tert-butyl substituent to form a stable tertiary carbocation [M-15]⁺, which is often a major fragment.

Tandem Mass Spectrometry (MS/MS): In the context of complex mixture analysis, such as identifying metabolites or impurities, tandem MS is invaluable. nih.gov A specific ion from the first mass analysis (e.g., the molecular ion of the target compound) is selected, fragmented, and then analyzed in a second stage. This process provides a highly specific fragmentation fingerprint, allowing the compound to be identified and quantified even when co-eluting with other substances. researchgate.net

Table 2: Expected Mass Spectrometry Fragments for 3-(tert-Butyl)-1H-indol-6-amine (C₁₂H₁₆N₂)

| m/z Value | Proposed Fragment | Significance |

| 188 | [C₁₂H₁₆N₂]⁺ | Molecular Ion (M⁺) |

| 173 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 131 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For 3-(tert-Butyl)-1H-indol-6-amine, the IR spectrum would display characteristic absorption bands confirming key structural features. nist.gov

N-H Stretching: The indole NH group and the primary amine NH₂ group would produce distinct stretching vibrations, typically in the range of 3200-3500 cm⁻¹. The primary amine usually shows two bands in this region (symmetric and asymmetric stretching).

C-H Stretching: Signals for aromatic C-H bonds would appear just above 3000 cm⁻¹, while those for the aliphatic C-H bonds of the tert-butyl group would be just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration for the primary amine would be visible around 1600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. The indole ring system is a strong chromophore. nist.gov The UV-Vis spectrum of 3-(tert-Butyl)-1H-indol-6-amine, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), would be expected to show strong absorption bands in the UV region, characteristic of the indole nucleus, likely between 220 nm and 290 nm. researchgate.net The presence of the amino group (an auxochrome) on the benzene ring would be expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted indole.

Advanced Chromatographic Techniques for Separation and Purity Assessment of Indole Derivatives

Chromatography is essential for separating the target compound from starting materials, byproducts, and impurities, as well as for assessing its final purity. acs.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most common chromatographic techniques for the analysis of indole derivatives. nih.gov These methods offer high resolution, sensitivity, and reproducibility.

Reversed-Phase HPLC: This is the most common mode used for indole compounds. A nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. cetjournal.itresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities. mdpi.com

UPLC: Ultra-Performance Liquid Chromatography utilizes columns with smaller particle sizes (<2 µm), which allows for faster analysis times and significantly higher resolution and sensitivity compared to traditional HPLC. youtube.com This is particularly useful for resolving closely related impurities.

Purity assessment is typically performed using a UV detector set to a wavelength where the indole nucleus absorbs strongly (e.g., 280 nm). oup.com The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 3: Illustrative HPLC Method for Purity Analysis of Indole Derivatives

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temperature | 30 °C |

Two-Dimensional (2D) Chromatography and Convergent Chromatography Applications

For highly complex samples or for isolating minor impurities that are difficult to separate with conventional 1D-LC, more advanced techniques are available.

Two-Dimensional Liquid Chromatography (2D-LC): In 2D-LC, the sample is subjected to two independent separation stages using different column chemistries or conditions. wikipedia.org For example, a fraction from a first-dimension separation could be automatically transferred to a second-dimension column with a different selectivity (e.g., ion-exchange followed by reversed-phase). nih.gov This greatly enhances peak capacity and the ability to resolve co-eluting compounds.

Convergence Chromatography (CC): CC, also known as Supercritical Fluid Chromatography (SFC), uses a mobile phase composed of compressed carbon dioxide mixed with a co-solvent. waters.com It bridges the gap between gas and liquid chromatography and is particularly effective for separating chiral compounds and for achiral separations typically handled by normal-phase LC. The low viscosity of the mobile phase allows for very fast separations. For indole derivatives, CC offers an alternative selectivity to RPLC and can be advantageous for preparative-scale purification due to the ease of removing the CO₂-based mobile phase. waters.com

Elemental and Molecular Compositional Analysis Methods

Elemental Analysis: This technique is employed to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of 3-(tert-Butyl)-1H-indol-6-amine. A precisely weighed sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured. The results are then compared with the theoretical percentages calculated from the compound's molecular formula (C₁₂H₁₆N₂).

Illustrative Elemental Analysis Data for 3-(tert-Butyl)-1H-indol-6-amine

| Element | Theoretical (%) | Experimental (%) | Deviation (%) |

|---|---|---|---|

| Carbon (C) | 76.55 | 76.52 | -0.03 |

| Hydrogen (H) | 8.57 | 8.60 | +0.03 |

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the precise molecular weight of 3-(tert-Butyl)-1H-indol-6-amine, which in turn allows for the unambiguous determination of its molecular formula. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap. The high mass accuracy of these instruments can differentiate between compounds with the same nominal mass but different elemental compositions.

Hypothetical High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂ |

| Calculated Monoisotopic Mass | 188.1313 |

| Measured m/z [M+H]⁺ | 189.1386 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a structural elucidation technique, NMR spectroscopy also provides crucial information regarding the molecular composition. ¹H and ¹³C NMR spectra reveal the number and types of hydrogen and carbon atoms in unique chemical environments within the molecule. Integration of the proton signals in ¹H NMR can confirm the ratio of different types of protons, consistent with the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in 3-(tert-Butyl)-1H-indol-6-amine. Characteristic absorption bands for N-H stretching of the amine and indole, C-H stretching of the tert-butyl group and aromatic ring, and C=C stretching of the aromatic system provide confirmatory evidence of the compound's molecular structure.

Data Processing, Chemometrics, and Statistical Analysis in Analytical Chemistry

The raw data generated from the aforementioned analytical techniques require rigorous processing and statistical analysis to extract meaningful and reliable information. Chemometrics, the science of extracting information from chemical systems by data-driven means, plays a vital role in this process.

Data Pre-processing: Raw analytical data, especially from chromatographic and spectroscopic techniques, often contain noise, baseline drift, and other artifacts. Pre-processing steps are essential to prepare the data for further analysis. Common techniques include:

Smoothing: To reduce random noise in spectra.

Baseline Correction: To remove background interference.

Normalization: To account for variations in sample concentration or instrument response.

Multivariate Data Analysis: When dealing with complex datasets, such as those from hyphenated techniques (e.g., LC-MS, GC-MS), multivariate analysis methods are employed. Principal Component Analysis (PCA) can be used to identify patterns and outliers in the data, while Partial Least Squares (PLS) regression can be used to build calibration models for quantitative analysis.

Statistical Validation of Analytical Methods: To ensure the reliability of the analytical methods used for the characterization of 3-(tert-Butyl)-1H-indol-6-amine, a thorough statistical validation is necessary. This involves assessing several key parameters:

Key Statistical Parameters for Method Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% for spiked samples. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (R²) ≥ 0.99. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

By applying these advanced analytical and statistical methodologies, a comprehensive and scientifically sound characterization of 3-(tert-Butyl)-1H-indol-6-amine can be achieved, providing a solid foundation for its further investigation and potential applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(tert-Butyl)-1H-indol-6-amine, and what are their advantages and limitations?

- Methodological Answer : Synthesis typically involves multi-step routes, such as introducing the tert-butyl group via Friedel-Crafts alkylation or using tert-butyl-protected intermediates. For example, tert-butyl carboxylate derivatives (e.g., tert-butyl 3-bromo-6-formyl-1H-indole-1-carboxylate) can serve as precursors, followed by deprotection and functional group transformations . A key limitation is regioselectivity during indole functionalization, which may require protecting groups or optimized reaction conditions (e.g., acidic/basic media) to avoid byproducts .

Q. How can researchers confirm the structural integrity of 3-(tert-Butyl)-1H-indol-6-amine post-synthesis?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- NMR : and NMR identify proton environments and confirm tert-butyl group integration (e.g., a singlet at ~1.4 ppm for tert-butyl protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHN with MW 188.27 g/mol).

- X-ray Crystallography : Resolves stereochemical ambiguities, though crystallization challenges may arise due to the compound’s hydrophobicity .

Q. What solvents and conditions are optimal for handling 3-(tert-Butyl)-1H-indol-6-amine in experimental workflows?

- Methodological Answer : The compound’s solubility is limited in polar solvents (e.g., water) but improves in DMSO, DMF, or dichloromethane. Storage under inert gas (N/Ar) at –20°C prevents oxidation of the amine group. Stability tests under varying pH and temperature conditions are recommended to define working parameters .

Q. How does the tert-butyl group influence the electronic properties of the indole core?

- Methodological Answer : The tert-butyl group acts as an electron-donating substituent via hyperconjugation, increasing electron density at the indole’s 6-position. This can be quantified using Hammett substituent constants (σ) or computational analyses (e.g., Natural Bond Orbital theory) .

Advanced Research Questions

Q. What strategies can address regioselectivity challenges during functionalization of 3-(tert-Butyl)-1H-indol-6-amine?

- Methodological Answer : Regioselective modifications often require directing groups or protective strategies. For example:

- Protecting the amine : Boc protection (tert-butyloxycarbonyl) prevents unwanted nucleophilic reactions during electrophilic substitutions .

- Metal-catalyzed coupling : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) target specific positions on the indole ring, guided by steric effects from the tert-butyl group .

Q. How do computational methods like DFT aid in understanding the electronic properties of 3-(tert-Butyl)-1H-indol-6-amine?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For instance, the HOMO localization on the indole’s π-system suggests susceptibility to electrophilic attack at the 5- and 7-positions, while the tert-butyl group stabilizes charge distribution . MD simulations further assess conformational stability in solvent environments .

Q. How can researchers resolve discrepancies in reported spectral data for 3-(tert-Butyl)-1H-indol-6-amine derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. To address this:

- Standardized protocols : Use deuterated solvents (e.g., DMSO-d) and controlled temperatures for NMR .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl indole carboxylates) to identify anomalous peaks .

Q. What bioactivity screening approaches are suitable for 3-(tert-Butyl)-1H-indol-6-amine in drug discovery?

- Methodological Answer : Prioritize target-based assays (e.g., kinase inhibition) due to indole’s role in protein binding. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.